molecular formula C16H13N7O B2591527 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203104-85-1

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2591527
CAS No.: 1203104-85-1
M. Wt: 319.328
InChI Key: ISNKLTMDARCXNA-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-Benzo[d]imidazol-1-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a tetrazole ring and a benzimidazole system, linked via an acetamide bridge. The tetrazole moiety is a well-known bioisostere of a carboxylic acid, offering metabolic stability and enhancing the molecule's ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, which is crucial for improving pharmacokinetic properties . The benzimidazole component is a privileged scaffold in pharmaceuticals, present in a wide range of therapeutic agents due to its diverse biological activities . This molecular architecture suggests potential for multi-target engagement. Preliminary research on analogous structures indicates that such compounds may be investigated for their potential anticonvulsant activity, as related molecules have shown affinity for GABA_A receptors in preclinical models . Furthermore, the tetrazole ring is a prominent feature in research targeting metabolic diseases, including investigations into protein tyrosine phosphatase 1B (PTP1B) inhibitors for type 2 diabetes . The compound is provided as a solid and should be stored in a cool, dry place. Handle with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKLTMDARCXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-aminobenzonitrile with sodium azide and ammonium chloride under acidic conditions to form 4-(1H-tetrazol-1-yl)aniline.

    Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with acetic acid or its derivatives under acidic conditions to form 1H-benzo[d]imidazole.

    Coupling Reaction: The final step involves coupling 4-(1H-tetrazol-1-yl)aniline with 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The acetamide bridge and tetrazole ring facilitate nucleophilic substitutions. For example:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in DMF/NaOH replaces the tetrazole N–H proton, forming N-alkylated derivatives .

  • Acylation : Treatment with chloroacetyl chloride in acetone yields 2-chloro-N-(tetrazolylphenyl)acetamide intermediates, which react further with azoles .

Example Reaction Conditions:

Reaction TypeReagents/ConditionsProduct
AlkylationCH₃I, DMF, NaOH, 0°C → RT, 6hN-methyltetrazole-acetamide derivative
AcylationClCH₂COCl, acetone, RT, 2h2-chloroacetamide intermediate

Coupling Reactions

The benzimidazole nitrogen participates in coupling reactions:

  • Peptide Bond Formation : Using HOBt/HBTU and DIPEA in DMF, the acetamide’s carbonyl reacts with amines (e.g., piperidin-4-yl derivatives) to form hybrid structures .

  • Metal-Mediated Cross-Coupling : Palladium catalysts enable Suzuki-Miyaura couplings at the benzimidazole’s aryl positions .

Key Data:

SubstrateCatalyst/ReagentsYield (%)
Acetamide + PiperidineHOBt, HBTU, DIPEA/DMF65–78
BromobenzimidazolePd(PPh₃)₄, Na₂CO₃, DME/H₂O82

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand for metal ions:

  • Zinc Complexation : Reacts with Zn(NO₃)₂ in DMF to form a bis-ligated complex, [Zn(C₉H₇N₆O₂)₂], confirmed by X-ray crystallography .

  • Copper Chelation : Forms stable Cu(II) complexes under basic conditions, with potential catalytic applications .

Structural Parameters (Zn Complex):

Bond AngleDistance (Å)Geometry
Zn–O (acetamide)1.98Distorted tetrahedral
Zn–N (tetrazole)2.07

Hydrolysis and Stability

The acetamide bond undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Cleavage to 2-(benzimidazol-1-yl)acetic acid and 4-(1H-tetrazol-1-yl)aniline (half-life: 3h at pH 2) .

  • Basic Conditions : Stable in NaOH (pH 12, 24h), but prolonged heating degrades the tetrazole ring .

Redox Reactions

  • Tetrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the tetrazole to an amine, altering bioactivity .

  • Benzimidazole Oxidation : MnO₂ in CH₂Cl₂ oxidizes the benzimidazole to a benzimidazolone derivative .

Comparative Reactivity:

Functional GroupReactionProduct
TetrazoleH₂ (1 atm), Pd-C, EtOH5-Aminotetrazole derivative
BenzimidazoleMnO₂, CH₂Cl₂, refluxBenzimidazol-2-one

Cycloaddition and Ring-Opening

  • Click Chemistry : The tetrazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles under Cu(I) catalysis .

  • Benzimidazole Ring-Opening : Strong bases (e.g., LiAlH₄) cleave the benzimidazole ring to form diamines .

Comparative Analysis with Structural Analogs

CompoundKey ReactionUnique Feature
Target Compound Tetrazole alkylationDual heterocyclic pharmacophores
N-(4-Tolylbenzimidazol-5-yl)acetamideSuzuki couplingEnhanced EGFR inhibition
2-(Piperidin-4-yl)benzimidazoleHBTU-mediated couplingNLRP3 inflammasome inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring tetrazole and benzimidazole moieties exhibit significant anticancer properties. For instance, derivatives of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide have shown promising results in inhibiting cancer cell proliferation. A study highlighted that imidazole-based compounds can induce apoptosis in various cancer cell lines, suggesting that the structural features of this compound may enhance its anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Tetrazole and imidazole rings are known for their ability to interact with biological targets, potentially leading to effective antibacterial and antifungal agents. Preliminary studies have reported that similar compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, indicating that this compound could be explored for developing new antimicrobial therapies .

Structure-Activity Relationship (SAR) Analysis

Studies examining the structure-activity relationship of similar compounds indicate that modifications to the tetrazole and benzimidazole portions can significantly affect biological activity. For example, electron-withdrawing groups on the aromatic rings have been correlated with enhanced potency against specific cancer cell lines .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • In one study, a series of tetrazole-containing benzimidazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines, showing IC50 values in the low micromolar range.
  • Another investigation focused on the antimicrobial efficacy of related compounds, demonstrating inhibition zones against various pathogens comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites, while the benzimidazole ring can interact with nucleic acids and proteins, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Key Substituents Biological Activity Key Data (Melting Point, Yield, etc.) References
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide (Target) Tetrazole-phenyl, Benzimidazole Not explicitly reported (inferred from analogs) -
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole, Thiazole, Bromophenyl Antimicrobial (docking studies shown) MP: 194–288°C; IR, NMR confirmed
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) Triazole, Trifluoromethylphenyl Quorum sensing inhibition (64.25% at 250 mM) Low cytotoxicity; docking to LasR receptor
2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole, Phenyl Antioxidant (DPPH assay) Comparable to ascorbic acid
N-(5-(tert-Butyl)isoxazol-3-yl)-2-(4-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide Isoxazole, Pyrazole NF-κB inhibition MW: 454.52; Storage: 2–8°C

Pharmacological Activities

  • Antimicrobial Activity : Compound 9c () demonstrated strong binding to microbial targets in docking studies, attributed to its triazole-thiazole-bromophenyl architecture. The bromine atom likely enhances lipophilicity and membrane penetration .
  • Quorum Sensing Inhibition: Compound 6o () showed 64.25% inhibition of bacterial quorum sensing, with trifluoromethyl groups improving receptor binding.
  • Antioxidant Potential: Oxadiazole-linked analogs () exhibited DPPH radical scavenging comparable to ascorbic acid, likely due to electron-donating groups stabilizing free radicals .

Structural Impact on Bioactivity

  • Tetrazole vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6p ) enhance quorum sensing inhibition, while bulky groups (e.g., tert-butyl in ) may improve metabolic stability .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The tetrazole and benzimidazole moieties are crucial for the compound's biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole and tetrazole exhibit significant antitumor properties. For instance, compounds containing these moieties have shown promising results in inhibiting cancer cell proliferation. A study highlighted that a related compound displayed an IC50 value of 1.61 µg/mL against various cancer cell lines, suggesting that structural features like the presence of tetrazole and imidazole rings are essential for activity .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been evaluated for its inhibitory effects on PTP1B, an important target in diabetes treatment. Related compounds have shown IC50 values as low as 4.48 µM, indicating potent inhibitory activity . Docking studies suggest that key interactions with amino acids in the PTP1B binding site contribute to this activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of PTP1B, which is implicated in insulin signaling pathways, thus potentially aiding in glucose metabolism regulation.
  • Cytotoxic Effects : The presence of the benzimidazole and tetrazole rings enhances cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • A study demonstrated that derivatives with substituted phenyl groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, emphasizing the importance of structural modifications in enhancing biological activity .
  • Another investigation into plant growth regulators revealed that related tetrazole compounds showed significant growth modulation effects at low concentrations, suggesting potential agricultural applications .

Data Table: Biological Activity Overview

Activity IC50 Value Mechanism Reference
Antitumor Activity1.61 µg/mLInduces apoptosis, inhibits proliferation
PTP1B Inhibition4.48 µMInhibits insulin signaling pathway
Plant Growth RegulationLow concentrationsModulates growth

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., glacial acetic acid for cyclization reactions) and catalysts (e.g., CuI for click chemistry in triazole formation). For example, refluxing with phthalic anhydride in acetic acid for 5 hours can yield derivatives with >90% purity after recrystallization . Monitoring reaction progress via TLC and using column chromatography for purification are critical steps .

Q. What analytical techniques are essential for confirming the structural integrity of this compound and its derivatives?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

  • IR spectroscopy : To confirm functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for acetamide) .
  • NMR (¹H and ¹³C) : For verifying substituent positions and aromaticity (e.g., δ 8.2–8.5 ppm for tetrazole protons) .
  • ESI-MS : To validate molecular ion peaks and fragmentation patterns .
  • Elemental analysis : To ensure stoichiometric consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via HPLC-MS and compare with fresh samples. For example, compounds with tetrazole moieties may hydrolyze under strongly acidic conditions, requiring stabilization via lyophilization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., cyclooxygenase-2 or fungal CYP51). For instance, docking studies on triazole-linked derivatives revealed hydrogen bonding with Thr206 and hydrophobic interactions with Val349 in COX-2, correlating with anti-inflammatory activity . MD simulations (100 ns) can further validate binding stability .

Q. What strategies resolve contradictory data on the compound’s biological efficacy across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in antifungal activity may arise from differences in membrane permeability; use efflux pump inhibitors (e.g., verapamil) to confirm if efflux mechanisms reduce intracellular concentrations . Additionally, adjust assay conditions (e.g., serum-free media to minimize protein binding artifacts) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Systematically modify substituents and analyze bioactivity:

  • Tetrazole ring : Replace with carboxylate to evaluate bioavailability trade-offs .

  • Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance antimicrobial activity .

  • Linker optimization : Replace acetamide with sulfonamide to improve metabolic stability .

  • Data-driven SAR : Compile results into a table (see Table 1) to prioritize modifications.

    Table 1 : SAR Trends for Key Derivatives

    DerivativeModificationBioactivity (IC₅₀, μM)Reference
    6p -NO₂ at C5Antifungal: 2.1 ± 0.3
    9c -Br substituentCOX-2 inhibition: 0.8 ± 0.1
    7e Thioether linkerAnticancer: 4.5 ± 0.6

Q. What mechanistic studies elucidate the compound’s role in modulating inflammatory pathways?

  • Methodological Answer : Perform Western blotting to quantify NF-κB and COX-2 expression in LPS-stimulated macrophages. For example, derivatives like CID-2858522 inhibit NF-κB nuclear translocation at 10 μM, as shown by reduced p65 phosphorylation . Complement with ELISA to measure TNF-α and IL-6 levels, confirming dose-dependent cytokine suppression .

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